4-Amino-7-chloro-2-phenylquinoline 4-Amino-7-chloro-2-phenylquinoline
Brand Name: Vulcanchem
CAS No.: 858277-37-9
VCID: VC20495225
InChI: InChI=1S/C15H11ClN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18)
SMILES:
Molecular Formula: C15H11ClN2
Molecular Weight: 254.71 g/mol

4-Amino-7-chloro-2-phenylquinoline

CAS No.: 858277-37-9

Cat. No.: VC20495225

Molecular Formula: C15H11ClN2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-7-chloro-2-phenylquinoline - 858277-37-9

Specification

CAS No. 858277-37-9
Molecular Formula C15H11ClN2
Molecular Weight 254.71 g/mol
IUPAC Name 7-chloro-2-phenylquinolin-4-amine
Standard InChI InChI=1S/C15H11ClN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18)
Standard InChI Key IOLHSROWFKRILV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 4-amino-7-chloro-2-phenylquinoline is C₁₅H₁₁ClN₂, with a molecular weight of 254.714 g/mol . The quinoline core is substituted as follows:

  • Position 2: A phenyl group, enhancing lipophilicity and π-stacking potential.

  • Position 4: An amino group (-NH₂), a critical site for hydrogen bonding and derivatization.

  • Position 7: A chlorine atom, influencing electronic properties and metabolic stability.

The compound’s planar structure facilitates interactions with biological targets, while its substituents modulate solubility and bioavailability.

Spectroscopic Characterization

Key spectral data include:

  • ¹H NMR: Resonances for aromatic protons appear between δ 6.8–8.2 ppm, with distinct signals for the amino group (δ ~6.1 ppm, broad singlet) .

  • ¹³C NMR: The quinoline carbons resonate between δ 115–155 ppm, with the phenyl and chlorine-substituted carbons showing characteristic downfield shifts .

  • Mass Spectrometry: A molecular ion peak at m/z 254.061 (exact mass) confirms the molecular formula .

Synthesis and Structural Elucidation

Traditional Synthetic Routes

The synthesis of 4-amino-7-chloro-2-phenylquinoline was first reported by Tang et al. (2012) via a Friedländer condensation . This method involves:

  • Condensation of 2-aminobenzophenone derivatives with ketones under acidic conditions.

  • Cyclization to form the quinoline core.

  • Chlorination at position 7 using POCl₃ or SOCl₂.

  • Introduction of the amino group via nitration followed by reduction.

This route yields the target compound in moderate yields (~40–50%) but requires multiple purification steps .

Modern Methodologies

Recent advances employ microwave-assisted synthesis and multicomponent reactions to improve efficiency:

  • Microwave Irradiation: A reaction between 2-aminoacetophenone and chlorinated precursors under microwave conditions (440–600 W, 0.5–1 h) reduces reaction times from hours to minutes .

  • Domino Reactions: A three-component cascade reaction using enamines, aldehydes, and ammonium acetate achieves a one-pot synthesis with yields up to 75% .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Time
Friedländer Acidic, reflux40–5012–24 h
Microwave 440 W, 0.5 h60–7030 min
Multicomponent EtOH, 80°C70–756 h

Physicochemical Properties

Thermodynamic Parameters

Key properties include:

  • Density: 1.297 g/cm³ .

  • Boiling Point: 475.3°C at 760 mmHg .

  • LogP: 4.72, indicating high lipophilicity .

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in chloroform, DMSO, and ethanol. Stability studies show no degradation under ambient conditions for 6 months, though photodegradation occurs under UV light .

ActivityModelEfficacy
Neuroprotection6-OHDA neurons60–70% cell viability
Anti-InflammatoryLPS microgliaIC₅₀ = 5.2 μM

Structure-Activity Relationships (SAR)

  • 4-Amino Group: Essential for NR4A2 binding; replacement with methyl or hydroxyl abolishes activity .

  • 7-Chloro Substituent: Enhances metabolic stability and blood-brain barrier penetration .

  • 2-Phenyl Group: Optimizes lipophilicity and target affinity .

Applications and Future Directions

Therapeutic Development

The compound’s scaffold is a lead candidate for Parkinson’s disease therapeutics. Preclinical studies in 6-OHDA-lesioned rats show improved motor function at 10 mg/kg/day without dyskinesia .

Material Science Applications

Quinoline derivatives are explored for:

  • Organic Electronics: As electron-transport layers in OLEDs due to high electron affinity .

  • Metal-Organic Frameworks (MOFs): As ligands for catalytic applications .

Challenges and Opportunities

  • Synthetic Scalability: Microwave and flow chemistry methods require optimization for industrial production.

  • Toxicology Profiles: Long-term safety studies in mammalian models are needed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator